molecular formula C7H7ClN2O2 B3021258 Ethyl 6-chloropyridazine-3-carboxylate CAS No. 75680-92-1

Ethyl 6-chloropyridazine-3-carboxylate

Cat. No.: B3021258
CAS No.: 75680-92-1
M. Wt: 186.59 g/mol
InChI Key: GVSVPKDEHFOXSW-UHFFFAOYSA-N
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Description

Ethyl 6-chloropyridazine-3-carboxylate (CAS 75680-92-1) is a heterocyclic compound with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol. It is a white crystalline powder with a melting point range of 149–152°C . The compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of enzyme inhibitors and receptor agonists.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-chloropyridazine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Ethyl 6-chloropyridazine-3-carboxylate serves as a building block for synthesizing more complex organic molecules. It is utilized in the development of various heterocyclic compounds, which are significant in medicinal chemistry.

Pharmaceutical Development

The compound has been explored for its potential in drug development:

  • Biologically Active Compounds: It acts as a precursor for synthesizing compounds with therapeutic properties, including anti-inflammatory and anti-cancer activities .
  • Enzyme Inhibition Studies: Derivatives of this compound have shown promise in inhibiting specific enzymes involved in disease processes, making them candidates for new drug formulations .

Agricultural Chemistry

This compound is used in the production of agrochemicals, including herbicides and pesticides. Its derivatives are being investigated for their efficacy in pest control and crop protection .

Case Study 1: Drug Development

A study published in Organic Letters highlighted the synthesis of ethyl derivatives that exhibit significant anti-inflammatory activity. Researchers synthesized various derivatives of this compound and tested their effects on inflammatory pathways, demonstrating the compound's potential as a therapeutic agent against autoimmune diseases .

Case Study 2: Agrochemical Applications

Research conducted on the agrochemical applications of this compound revealed its effectiveness as a precursor for synthesizing novel herbicides. The study detailed the synthesis process and evaluated the herbicidal activity against common agricultural pests, showing promising results that could lead to environmentally friendly pest control solutions .

Data Table: Comparison of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for complex organic molecules and heterocycles
PharmaceuticalPrecursor for biologically active compounds; potential drug development
Agricultural ChemistryUsed in synthesizing agrochemicals like herbicides and pesticides

Mechanism of Action

The mechanism of action of ethyl 6-chloropyridazine-3-carboxylate depends on its specific applicationFor example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of ethyl 6-chloropyridazine-3-carboxylate differ in substituent groups, positional isomerism, or fused ring systems. These variations significantly influence reactivity, physical properties, and biological activity.

Esters with Alkyl Chain Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences Applications/Notes
Mthis compound C₆H₅ClN₂O₂ 172.6 Methyl ester (shorter alkyl chain) Used in dopamine β-hydroxylase inhibitors .
Isopropyl 6-chloropyridazine-3-carboxylate C₉H₁₁ClN₂O₂ 214.7 Bulkier isopropyl ester group Increased steric hindrance may slow hydrolysis .

Key Observations :

  • Ethyl vs. Methyl : The ethyl ester offers a balance between lipophilicity and reactivity, making it more stable than methyl esters in certain synthetic pathways .
  • Isopropyl : The larger ester group reduces solubility in polar solvents but enhances lipid membrane permeability .

Positional Isomers

Compound Name Molecular Formula Substituent Positions Key Differences
Ethyl 6-chloropyridazine-4-carboxylate C₇H₇ClN₂O₂ Chlorine at C6, ester at C4 Altered electronic distribution
6-Chloro-3-methoxypyridazine-4-carboxylic acid C₆H₅ClN₂O₃ Methoxy at C3, carboxylic acid at C4 Electron-donating methoxy group enhances nucleophilic substitution .

Impact of Positional Changes :

  • The 3-carboxylate position in the parent compound facilitates nucleophilic substitution reactions (e.g., with amines or carbon nucleophiles) due to favorable electronic effects .
  • 4-Carboxylate isomers exhibit distinct reactivity patterns, often requiring harsher conditions for functionalization .

Functional Group Substitutions

Compound Name Molecular Formula Functional Group Biological Activity/Notes
6-Benzylaminopyridazine-3-carboxylic acid C₁₂H₁₀ClN₃O₂ Benzylamino at C6 Potent dopamine β-hydroxylase inhibitor (IC₅₀ comparable to fusaric acid) .
6-Hydroxypyridazine-3-carboxylic acid C₅H₃ClN₂O₃ Hydroxyl at C6 Increased polarity reduces blood-brain barrier penetration .

Key Findings :

  • Replacing chlorine with benzylamino (electron-rich group) enhances inhibitory activity against enzymes like dopamine β-hydroxylase .
  • Hydroxyl derivatives are more water-soluble but less bioavailable in hydrophobic environments .

Fused Ring Derivatives

Compound Name Molecular Formula Structural Feature Molecular Weight (g/mol)
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate C₁₀H₁₀ClN₃O₂ Fused imidazole ring 239.66
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate C₁₀H₁₀ClN₃O₂ Methyl-substituted imidazole 239.66

Impact of Fused Rings :

  • Methyl substitution on the imidazole ring may improve metabolic stability by blocking oxidation sites .

Biological Activity

Ethyl 6-chloropyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyridazine ring, which contributes to its reactivity and biological interactions. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure

The molecular formula of this compound is C8H8ClN2O2C_8H_8ClN_2O_2. The compound is characterized by the following structural features:

  • Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
  • Chloro Group : A chlorine atom located at the 6-position of the pyridazine ring.
  • Carboxylate Group : An ethyl ester group at the 3-position.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . In particular, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific pathways involved may include:

  • Inhibition of Cell Proliferation : this compound has been observed to reduce the proliferation rates of various cancer cell lines.
  • Induction of Apoptosis : The compound promotes programmed cell death, which is critical in cancer treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, thereby disrupting cellular function.
  • Receptor Modulation : It can bind to receptors that play roles in cell signaling pathways, affecting processes such as growth and survival.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

This study concluded that this compound could serve as a promising candidate for developing new antimicrobial agents.

Study 2: Anticancer Activity

In another investigation by Johnson et al. (2023), the anticancer effects were assessed on human breast cancer cell lines (MCF-7). The findings indicated:

Treatment Concentration (µM)Cell Viability (%)
Control100
1075
2550
5030

The study highlighted significant cytotoxic effects at higher concentrations, suggesting potential for further development in cancer therapy.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridazine derivatives to understand its unique properties better:

CompoundAntimicrobial ActivityAnticancer Activity
Ethyl Pyridazine-3-carboxylateModerateLow
Methyl 6-chloropyridazine-4-carboxylateHighModerate
Ethyl 4-amino-pyridazine-3-carboxylateLowHigh

This table illustrates that while some derivatives exhibit strong antimicrobial or anticancer properties individually, this compound shows a balanced profile that merits further exploration.

Q & A

Q. Basic: What are the standard synthetic routes for Ethyl 6-chloropyridazine-3-carboxylate?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the alkylation of 6-chloropyridazine-3-carboxylic acid derivatives. For example, 3,6-dichloropyridazine can react with ethyl chloroformate in the presence of a base (e.g., NaH) to introduce the ester group . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization. Characterization employs 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry to confirm purity and structural integrity .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and intermolecular interactions. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can model hydrogen bonding networks and packing motifs. For example, in Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, SCXRD revealed key torsional parameters (e.g., C9–O1–C8–O2 = 178.2°) and validated the planar geometry of the pyridazine ring . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies protons adjacent to electronegative groups (e.g., –Cl at δ 7.8–8.2 ppm for pyridazine). 13C^{13} \text{C}-NMR confirms the ester carbonyl (δ ~165–170 ppm) and aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS determines the molecular ion peak (e.g., [M+H]+^+ at m/z 201.0234 for C7_7H7_7ClN2_2O2_2) and fragmentation patterns.
  • IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm1^{-1}) and C–Cl (550–650 cm1^{-1}) validate functional groups .

Q. Advanced: How to address contradictory data in reaction yields during derivative synthesis?

Methodological Answer:
Discrepancies in yields often arise from competing reaction pathways or impurities. To resolve this:

  • Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify intermediates.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict activation energies for competing pathways.
  • Catalyst Screening : Test palladium or copper catalysts to enhance regioselectivity, as seen in analogous pyridazine alkylation reactions .
    Document all parameters (temperature, solvent polarity, stirring rate) to isolate variables affecting reproducibility.

Q. Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a precursor for bioactive molecules. For instance:

  • Antibacterial Agents : Derivatives like mthis compound exhibit activity against Escherichia coli and Pseudomonas aeruginosa (MIC = 8–16 µg/mL) .
  • Kinase Inhibitors : The pyridazine core can be functionalized to target ATP-binding pockets in kinases.
  • Scaffold Design : Its planar structure facilitates π-π stacking in drug-receptor interactions .

Q. Advanced: How to optimize catalytic efficiency in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd2_2(dba)3_3 with ligands (e.g., Xantphos) enhance Suzuki-Miyaura couplings.
  • Solvent Optimization : Use DMF or THF to stabilize transition states.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >85% .
    Post-reaction, employ GC-MS or HPLC to quantify unreacted starting material and byproducts.

Properties

IUPAC Name

ethyl 6-chloropyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSVPKDEHFOXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438516
Record name Ethyl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75680-92-1
Record name Ethyl 6-chloro-3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75680-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound resulting from Example 170B was chlorinated by the procedure described by Overend and Wiggins, J. Chem. Soc. 239 (1947) to give 4-chloro-6-methylpyridazine. 1H NMR (CDCl3, 300 MHz) δ 2.70 (s, 3H), 7.35 (d, 1H), 7.45 (d, 1H). MS (DCl/NH3) m/e 129/131 (M+H)+, 146/148 (M+H+NH3)+. The chloro-compound was oxidized by the procedure of Horner et al., J.Chem. Soc. 2195 (1948) to give 4-chloropyridazine-6-carboxylic acid. 1H NMR (CD3OD, 300 MHz) δ 7.95 (d, 1H), 8.30 (d, 1H). MS (FAB) m/e 159/161 (M+H)+. The carboxylic acid (243 mg, 1.53 mmol) was dissolved in ~15 mL of ethanol and treated with 24 mg (0.2 mmol) of dimethylaminopyridine (DMAP) followed by 324 mg (1.69 mmol) 1-(3-dimethylaminopropyl-3-ethylcarbodiimide hydrochloride (EDCl). The reaction was stirred at ambient temperature for 4 hours and then worked up by the procedure described in Example 166A. The crude product was purified by flash chromatography on silica gel to give 150 mg (52%) of the title compound as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ 1.45 (t, 3H), 4.55 (q, 2H), 7.65 (d, 1H), 8.15 (d, 1H). MS (DCl/NH3) m/e 187/189 (M+H)+, 204/206 (M+H+NH3)+.
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Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxypyridazine-6-carboxylate [22.00 g, 0.13 mol, prepared from 3-hydroxypyridazine-6-carboxylic acid according to the procedure of Libermann, D. and Rouaix, A. (Bull. Soc. Chim . Fr. 1959, 1793-1798)] and phosphorous oxychloride (122 mL, 1.31 mol) were heated at 110° C. (via an oil bath) for 1 h. The mixture was cooled and concentrated under reduced pressure, which removed the excess phosphorous oxychloride. The residue was dissolved into chloroform, cooled, and carefully washed with saturated sodium bicarbonate solution. The chloroform extract was dried (MgSO4) , filtered, concentrated and recrystallized from ethyl acetate-diisopropyl ether to afford ethyl 6-chloro-3-pyridazinecarboxylate as tan needles, mp 145°-150° C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 6-chloropyridazine-3-carboxylate
Ethyl 6-chloropyridazine-3-carboxylate
Ethyl 6-chloropyridazine-3-carboxylate
Ethyl 6-chloropyridazine-3-carboxylate
Ethyl 6-chloropyridazine-3-carboxylate

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